Barbigerone
Overview
Description
Barbigerone is a naturally occurring pyranoisoflavone, first isolated from the seeds of the leguminous plant Tephrosia barbigera. It is also found in various species of the genus Millettia, such as Millettia dielsiana, Millettia ferruginea, Millettia usaramensis, and Millettia pachycarpa . This compound has garnered significant attention due to its diverse biological activities, including antioxidant, antiplasmodial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Barbigerone can be synthesized through various chemical routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis may involve the use of methoxy-substituted phenyl derivatives and subsequent cyclization to form the pyranoisoflavone structure . The reaction conditions typically include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources, such as the seeds of Tephrosia barbigera or other Millettia species. The extraction process may include solvent extraction, followed by chromatographic techniques to isolate and purify the compound . Advances in biotechnology and synthetic biology may also offer alternative methods for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Barbigerone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted this compound compounds. These products often exhibit different biological activities and can be used for further research and development .
Scientific Research Applications
Barbigerone has a wide range of scientific research applications, including:
Mechanism of Action
Barbigerone exerts its effects through various molecular targets and pathways. Its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress . In cancer cells, this compound induces apoptosis by activating specific signaling pathways, such as the MEK3/6/p38 MAPK pathway . It also inhibits tumor angiogenesis by targeting vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathways .
Comparison with Similar Compounds
Barbigerone is unique among pyranoisoflavones due to its specific biological activities. Similar compounds include other isoflavones like genistein, daidzein, and biochanin A. While these compounds also exhibit antioxidant and anticancer properties, this compound’s distinct structure and specific molecular targets make it particularly effective in certain applications .
List of Similar Compounds
- Genistein
- Daidzein
- Biochanin A
These compounds share structural similarities with this compound but differ in their specific biological activities and mechanisms of action .
Properties
IUPAC Name |
8,8-dimethyl-3-(2,4,5-trimethoxyphenyl)pyrano[2,3-f]chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O6/c1-23(2)9-8-13-17(29-23)7-6-14-21(24)16(12-28-22(13)14)15-10-19(26-4)20(27-5)11-18(15)25-3/h6-12H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIUGMGQVQMVSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC=C(C3=O)C4=CC(=C(C=C4OC)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30226352 | |
Record name | Barbigerone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30226352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75425-27-3 | |
Record name | 8,8-Dimethyl-3-(2,4,5-trimethoxyphenyl)-4H,8H-benzo[1,2-b:3,4-b′]dipyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75425-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Barbigerone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075425273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Barbigerone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30226352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BARBIGERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BE3F2B4GD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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